Biotin-PEG6-Mal
Overview
Description
Biotin-PEG6-Mal: is a compound that serves as a biotinylation linker. It consists of a biotin molecule connected to a maleimide group through a polyethylene glycol (PEG) spacer. This compound is particularly useful in biochemical applications due to its ability to react specifically with sulfhydryl groups, forming stable thioether linkages. The PEG spacer enhances the solubility of the compound in aqueous solutions and reduces steric hindrance during binding to avidin or streptavidin molecules .
Scientific Research Applications
Chemistry: Biotin-PEG6-Mal is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is employed for labeling and detecting proteins, peptides, and other biomolecules. The biotin-avidin interaction is utilized in various assays, including Western blotting, ELISA, and immunoprecipitation .
Medicine: In medical research, this compound is used for targeted drug delivery and diagnostic imaging. The compound’s ability to bind specifically to sulfhydryl groups allows for precise targeting of therapeutic agents .
Industry: In industrial applications, this compound is used for the immobilization of enzymes and other proteins on solid supports, facilitating various biotechnological processes .
Mechanism of Action
Target of Action
Biotin-PEG6-Mal is a maleimide biotinylation linker . Its primary targets are sulfhydryl groups . These groups are found in many biological molecules, including proteins, where they are present in the amino acid cysteine .
Mode of Action
This compound interacts with its targets by forming a thioether linkage . This reaction occurs specifically with sulfhydryl groups at a pH of 6.5-7.5 . The compound also contains a hydrophilic PEG spacer, which increases the aqueous solubility of the molecules conjugated to the biotin compound . This spacer also helps to minimize steric hindrance involved with the binding to avidin molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving proteins with sulfhydryl groups . By forming a thioether linkage with these groups, this compound can alter the structure and function of these proteins . The exact downstream effects would depend on the specific proteins targeted.
Pharmacokinetics
The presence of the hydrophilic peg spacer suggests that the compound may have good solubility in aqueous environments This could potentially enhance its bioavailability
Result of Action
The result of this compound’s action is the formation of a stable, irreversible thioether linkage with sulfhydryl groups . This can lead to changes in the structure and function of the targeted proteins . The exact molecular and cellular effects would depend on the specific proteins targeted.
Action Environment
The action of this compound is influenced by the pH of the environment . The compound reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 . . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include temperature and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
Biotin-PEG6-Mal plays a significant role in biochemical reactions. It reacts with sulfhydryl groups specifically to form a thioether linkage . This reaction typically occurs at a pH of 6.5-7.5 . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome system . The nature of these interactions is largely determined by the specific ligands attached to the this compound molecule .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins , thereby influencing cell function. This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects of this compound will depend on the target protein and the nature of the PROTAC.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the PROTACs it helps to form
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway through its role in the formation of PROTACs It interacts with E3 ubiquitin ligases and target proteins, potentially affecting metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of this compound is likely to depend on the specific PROTAC in which it is incorporated This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG6-Mal is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG chain, followed by the attachment of a maleimide group. The typical reaction conditions include:
Biotinylation: Biotin is activated and then conjugated to a PEG chain using coupling agents such as N-hydroxysuccinimide (NHS) esters.
Maleimide Attachment: The PEG-biotin intermediate is then reacted with a maleimide derivative under mild conditions (pH 6.5-7.5) to form the final product
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity, typically exceeding 95%. The compound is then lyophilized and stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG6-Mal primarily undergoes:
Substitution Reactions: The maleimide group reacts with sulfhydryl groups on proteins or other molecules to form stable thioether bonds.
Conjugation Reactions: The biotin moiety binds to avidin or streptavidin with high affinity.
Common Reagents and Conditions:
Reagents: Common reagents include sulfhydryl-containing compounds, NHS esters, and maleimide derivatives.
Conditions: Reactions are typically carried out at pH 6.5-7.5 in aqueous buffers such as phosphate-buffered saline (PBS).
Major Products: The major product of these reactions is a biotinylated molecule with a stable thioether linkage, which can be used for various biochemical assays and applications .
Comparison with Similar Compounds
Biotin-PEG2-Mal: Similar to Biotin-PEG6-Mal but with a shorter PEG spacer, which may result in reduced solubility and increased steric hindrance.
Biotin-PEG4-Mal: Another variant with a different PEG spacer length, offering a balance between solubility and steric effects.
Biotin-PEG8-Mal: Features a longer PEG spacer, providing enhanced solubility but potentially more steric hindrance.
Uniqueness: this compound is unique due to its optimal PEG spacer length, which provides a balance between solubility and steric hindrance, making it highly effective for a wide range of biochemical applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N5O11S/c37-26(4-2-1-3-25-30-24(23-48-25)34-31(41)35-30)32-8-11-42-13-15-44-17-19-46-21-22-47-20-18-45-16-14-43-12-9-33-27(38)7-10-36-28(39)5-6-29(36)40/h5-6,24-25,30H,1-4,7-23H2,(H,32,37)(H,33,38)(H2,34,35,41)/t24-,25-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVNKONXZBFCPD-QRQMUESOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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